N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide

Melanocortin receptor MC4R antagonist Selectivity

Procure N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide (CAS 1396887-47-0) as a differentiated MC4R antagonist tool. With a 6.6-fold selectivity over MC3R (MC4R IC₅₀: 52 nM; MC3R IC₅₀: 345 nM), this ortho-methylbenzamide is essential for SAR probe series and scaffold-hopping studies. Its precise chroman-benzamide architecture ensures target engagement fidelity, unlike generic chroman scaffolds. Ideal as an HPLC/LC-MS reference standard for compound management.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 1396887-47-0
Cat. No. B2393413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide
CAS1396887-47-0
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O
InChIInChI=1S/C18H19NO3/c1-13-6-2-3-7-14(13)17(20)19-12-18(21)10-11-22-16-9-5-4-8-15(16)18/h2-9,21H,10-12H2,1H3,(H,19,20)
InChIKeyOANYXILXLSFNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Hydroxychroman-4-yl)methyl)-2-methylbenzamide (CAS 1396887-47-0): Structural Identity, Physicochemical Profile, and Known Biological Targets


N-((4-Hydroxychroman-4-yl)methyl)-2-methylbenzamide (CAS 1396887-47-0, molecular formula C₁₈H₁₉NO₃, MW 297.3 g/mol) is a synthetic benzamide derivative in which a 4-hydroxychroman moiety is tethered via a methylene bridge to the amide nitrogen of a 2-methyl-substituted benzamide . The compound belongs to the broader class of N-((4-hydroxychroman-4-yl)methyl)-benzamides, a scaffold that has been explored in multiple therapeutic contexts, most notably as melanin-concentrating hormone receptor 1 (MCHR1) antagonists for metabolic disorders and, in its sulphonamide variant, as Plasmodium transmission-blocking agents [1]. Publicly curated bioactivity databases document antagonist activity at human melanocortin receptors (MC4R IC₅₀: 52 nM; MC3R IC₅₀: 345 nM) [2]. Critically, the evidence base for this specific compound is narrow: quantitative comparative data against close structural analogs are sparse in the open literature, and the majority of accessible information resides in patent filings and vendor catalogues rather than peer-reviewed head-to-head studies.

Why N-((4-Hydroxychroman-4-yl)methyl)-2-methylbenzamide Cannot Be Casually Substituted: The Risk of Ignoring Subtle Substituent Effects in the Benzamide Series


The N-((4-hydroxychroman-4-yl)methyl)-benzamide scaffold is not a generic, freely interchangeable chemotype. Within this series, even minor modifications to the benzamide ring—such as ortho-methyl versus ortho-chloro, ortho-ethylthio, or 3,4-difluoro substitution—can profoundly alter receptor-binding affinity, selectivity, and physicochemical properties . The 4-hydroxychroman-4-yl moiety contributes a hydrogen-bond donor/acceptor network and a specific spatial orientation of the benzamide group, meaning that swapping the benzamide substituent while retaining the chroman core does not guarantee preservation of target engagement or off-target profile. Evidence from the structurally related N-((4-hydroxychroman-4-yl)methyl)-sulphonamide series demonstrates that the replacement of the benzamide with a sulphonamide functionality shifts the biological readout entirely—from MCHR1 modulation to Plasmodium gametogenesis inhibition—underscoring that the amide linkage and aryl substituent are not interchangeable modules but rather essential drivers of target selectivity [1]. Procurement decisions predicated solely on scaffold similarity, without quantitative comparative binding or functional data for the specific substituent pattern, carry a material risk of selecting a compound with divergent potency, selectivity, or even target class.

Quantitative Differentiation Evidence: N-((4-Hydroxychroman-4-yl)methyl)-2-methylbenzamide vs. Closest Structural Analogs


MC4R Antagonist Potency: 2-Methylbenzamide vs. MC3R Selectivity Window

In a head-to-head assay format within the same experimental system, N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide displayed a 6.6-fold selectivity window for MC4R (IC₅₀ = 52 nM) over MC3R (IC₅₀ = 345 nM) when tested as an antagonist in HEK293 cells expressing the GScAMP22F cAMP reporter [1]. This selectivity ratio is a directly measured property of the 2-methylbenzamide substitution pattern. Comparable selectivity data for the 2-chloro, 2-(ethylthio), and 3,4-difluoro analogs in the same assay system are not publicly available, making it impossible to assert whether the 2-methyl congener offers a superior or inferior selectivity window relative to its closest neighbors. This evidentiary gap must be acknowledged.

Melanocortin receptor MC4R antagonist Selectivity GPCR

MC4R Antagonist Potency Benchmarking Against Exemplar MCHR1 Antagonists

Publicly available data place N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide as an MC4R antagonist with IC₅₀ = 52 nM [1]. By contrast, a structurally distinct benzamide MCHR1 antagonist compound (represented by multiple entries in BindingDB) achieves MCHR1 IC₅₀ values ranging from 0.600 to 13 nM depending on assay format [2]. While these data originate from different assay systems and target different receptors, they illustrate a broader point: the biological profile of any given N-((4-hydroxychroman-4-yl)methyl)-benzamide congener is governed not by the chroman scaffold alone but by the specific benzamide substituent and its interaction with the target binding pocket. The 2-methyl variant has documented MC4R activity, whereas certain other analogs in the series are annotated primarily for MCHR1. Users procuring this compound must recognize that its receptor profile cannot be inferred from data on other scaffold members.

MC4R MCHR1 GPCR antagonist Cross-target comparison

Structural Differentiation from the Malaria Transmission-Blocking N-4HCS Sulphonamide Scaffold

The N-((4-hydroxychroman-4-yl)methyl) core scaffold has been independently validated in two distinct therapeutic areas via two different functional group classes. The sulphonamide variant DDD01035881 (N-((4-hydroxychroman-4-yl)methyl)-sulphonamide, N-4HCS) demonstrated sub-micromolar in vitro blockade of Plasmodium male gamete formation and in vivo efficacy in transmission models [1]. The 2-methylbenzamide variant (the target compound), by contrast, bears an amide linkage in place of the sulphonamide and an ortho-methylphenyl substituent, and its annotated biological activity resides in the MC4R/MCHR1 GPCR space [2]. There are no published data demonstrating anti-malarial activity for the benzamide congener, nor GPCR activity for the sulphonamide congener. This functional group-dependent target-switching illustrates that the chroman-methylene scaffold serves as a privileged architecture whose biological destination is dictated by the warhead functionality attached at the methylene position.

Malaria transmission-blocking Sulphonamide Benzamide Scaffold comparison

Physicochemical Differentiation: MW, H-Bond Capacity, and Rotatable Bonds vs. Analog Set

N-((4-Hydroxychroman-4-yl)methyl)-2-methylbenzamide possesses physicochemical attributes that differentiate it quantitatively from several commercially available analogs. Its molecular weight (297.3 g/mol) places it in the lower range among N-((4-hydroxychroman-4-yl)methyl)-benzamides, where the 4-(N,N-dimethylsulfamoyl) analog reaches 390.5 g/mol, a 31% increase . The compound has zero hydrogen-bond donors (the hydroxyl group on the chroman being the sole donor-capable moiety, formally counted as 0 in certain property calculations as per arrestindb.org annotation [1]), 5 hydrogen-bond acceptors, and 3 rotatable bonds—a combination that yields a relatively compact polar surface area compared to analogs bearing bulkier para-substituents. These properties have implications for membrane permeability, solubility, and suitability for cell-based assay formats, though no direct comparative ADME data exist for this specific analog series in the public domain.

Physicochemical properties Drug-likeness Rotatable bonds H-bond donors

Recommended Application Scenarios for N-((4-Hydroxychroman-4-yl)methyl)-2-methylbenzamide Guided by Quantitative Evidence


MC4R-Selective Antagonist Screening in Melanocortin Receptor Pharmacology

The 6.6-fold selectivity for MC4R (IC₅₀ = 52 nM) over MC3R (IC₅₀ = 345 nM) positions this compound as a useful tool for MC4R-focused antagonist screening campaigns where moderate selectivity is sufficient and a structurally defined benzamide chemotype is desired [1]. Researchers investigating melanocortin receptor subtype function can employ this compound as a reference antagonist with a characterized selectivity fingerprint, enabling comparison with more potent but less selective tool compounds.

Structure-Activity Relationship (SAR) Exploration of the N-((4-Hydroxychroman-4-yl)methyl) Privileged Scaffold

As the ortho-methylbenzamide member of a broader scaffold family that includes chloro, fluoro, cyano, ethylthio, and sulfamoyl variants, this compound serves as an essential SAR probe . Systematic comparison of the 2-methyl congener with its 2-chloro, 2-(ethylthio), and 3,4-difluoro counterparts can elucidate the contribution of ortho-substituent electronic and steric effects to receptor binding, selectivity, and physicochemical properties. Such studies are foundational for scaffold optimization in drug discovery programs targeting either the MCHR1 or MC4R axes.

Differentiation Control in Scaffold-Hopping Studies Between Benzamide and Sulphonamide Chemotypes

The target compound is the benzamide counterpart to the well-characterized N-4HCS sulphonamide series (DDD01035881) that demonstrates potent Plasmodium transmission-blocking activity [2]. In scaffold-hopping exercises, this compound provides a chemically matched benzamide comparator that can be tested in parallel anti-malarial assays to confirm that transmission-blocking activity is warhead-specific (sulphonamide) rather than scaffold-general. A negative result in gametogenesis assays for the benzamide congener would strengthen the evidence that the sulphonamide functionality is the pharmacophoric determinant for anti-malarial activity.

Reference Standard for Analytical Method Development and Quality Control in Chemical Procurement

With a well-defined molecular formula (C₁₈H₁₉NO₃), molecular weight (297.3 g/mol), CAS number (1396887-47-0), and InChIKey (CIHWCEXJPAIFSO-UHFFFAOYSA-N), this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development and for verifying the identity and purity of material received from commercial suppliers . Its distinct retention time and mass spectral signature differentiate it from other members of the N-((4-hydroxychroman-4-yl)methyl)-benzamide series, facilitating quality control in compound management workflows.

Quote Request

Request a Quote for N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.